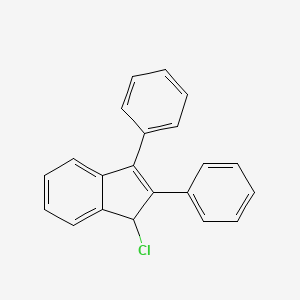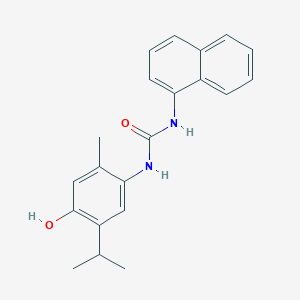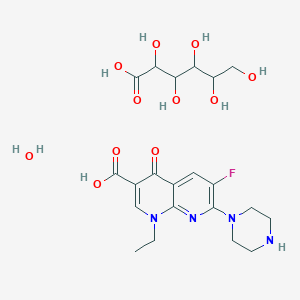
3-(But-2-enyloxymethyl)-4-iodo-2-methoxypyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((But-2-en-1-yloxy)methyl)-4-iodo-2-methoxypyridine is an organic compound that belongs to the class of pyridines. This compound is characterized by the presence of a pyridine ring substituted with an iodo group at the fourth position, a methoxy group at the second position, and a but-2-en-1-yloxy methyl group at the third position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((But-2-en-1-yloxy)methyl)-4-iodo-2-methoxypyridine typically involves multiple steps:
Starting Material Preparation: The synthesis begins with the preparation of the starting material, which is often a substituted pyridine derivative.
Substitution Reaction:
Methoxylation: The methoxy group is introduced at the second position through a nucleophilic substitution reaction using methanol and a base.
Alkylation: The but-2-en-1-yloxy methyl group is introduced at the third position through an alkylation reaction using but-2-en-1-ol and a suitable alkylating agent.
Industrial Production Methods
In an industrial setting, the production of 3-((But-2-en-1-yloxy)methyl)-4-iodo-2-methoxypyridine may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-((But-2-en-1-yloxy)methyl)-4-iodo-2-methoxypyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: The iodo group can be reduced to form a hydrogen-substituted derivative.
Substitution: The iodo group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of hydrogen-substituted pyridine derivatives.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-((But-2-en-1-yloxy)methyl)-4-iodo-2-methoxypyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-((But-2-en-1-yloxy)methyl)-4-iodo-2-methoxypyridine involves its interaction with specific molecular targets and pathways. The iodo group can participate in halogen bonding, while the methoxy and but-2-en-1-yloxy methyl groups can influence the compound’s lipophilicity and membrane permeability. These interactions can affect the compound’s binding affinity and activity towards various biological targets.
Comparación Con Compuestos Similares
Similar Compounds
- 3-((But-2-en-1-yloxy)methyl)-4-chloro-2-methoxypyridine
- 3-((But-2-en-1-yloxy)methyl)-4-bromo-2-methoxypyridine
- 3-((But-2-en-1-yloxy)methyl)-4-fluoro-2-methoxypyridine
Uniqueness
3-((But-2-en-1-yloxy)methyl)-4-iodo-2-methoxypyridine is unique due to the presence of the iodo group, which can participate in specific halogen bonding interactions that are not possible with other halogens. This can result in distinct chemical reactivity and biological activity compared to its chloro, bromo, and fluoro analogs.
Propiedades
Fórmula molecular |
C11H14INO2 |
|---|---|
Peso molecular |
319.14 g/mol |
Nombre IUPAC |
3-(but-2-enoxymethyl)-4-iodo-2-methoxypyridine |
InChI |
InChI=1S/C11H14INO2/c1-3-4-7-15-8-9-10(12)5-6-13-11(9)14-2/h3-6H,7-8H2,1-2H3 |
Clave InChI |
VXCWSXUMPQYTEQ-UHFFFAOYSA-N |
SMILES canónico |
CC=CCOCC1=C(C=CN=C1OC)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![[1]Benzofuro[3,2-b]pyridin-8-amine](/img/structure/B12810978.png)
